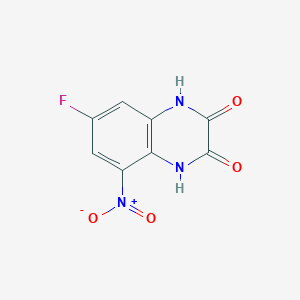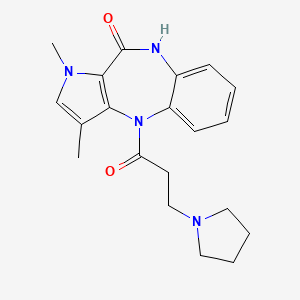
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione typically involves the nitration of a quinoxaline derivative followed by fluorination. One common method involves the reaction of 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with sodium nitrite and concentrated hydrochloric acid, followed by cyclization with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The fluorine and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Used in the development of materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione
- 7-Fluoro-6-nitro-1,4-dihydroquinoxaline-2,3-dione
- Fluoroquinolines
Uniqueness
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
This compound’s unique structure and properties make it a valuable subject of study in the fields of chemistry, biology, and medicine
Eigenschaften
Molekularformel |
C8H4FN3O4 |
|---|---|
Molekulargewicht |
225.13 g/mol |
IUPAC-Name |
7-fluoro-5-nitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4FN3O4/c9-3-1-4-6(5(2-3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) |
InChI-Schlüssel |
WHQLTARIYZROST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B8601317.png)
![1-[2-(4-tert-Butoxyphenoxy)ethoxy]-1H-pyrazole](/img/structure/B8601323.png)
![4-{[(p-Chlorobenzyl)thiocarbamoyl]thio}-butyric acid](/img/structure/B8601332.png)






![{3-[2-(2-Chloroacetamido)-2-methylpropyl]phenyl}acetic acid](/img/structure/B8601378.png)
![2-Bromo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine](/img/structure/B8601387.png)


